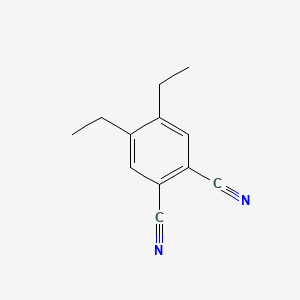

4,5-Diethylbenzene-1,2-dicarbonitrile

Description

Significance of Dinitrile Architectures in Synthetic Chemistry

The dinitrile functional group is a versatile entity in organic synthesis. wikipedia.org The nitrile group, with its linear geometry and electron-withdrawing nature, can participate in a wide array of chemical transformations. wikipedia.orgnih.gov These reactions include hydrolysis to form carboxylic acids, reduction to amines, and participation in cycloaddition reactions to construct heterocyclic systems. wikipedia.orgnih.gov

In dinitrile compounds, the two nitrile groups can act in concert, enabling the formation of complex molecular structures. Their ability to undergo deprotonation at the carbon adjacent to the nitrile group makes them useful for creating new carbon-carbon bonds. wikipedia.org This reactivity is fundamental to their role as precursors in the synthesis of larger, more complex molecules. nih.gov

Overview of Benzene-1,2-dicarbonitrile Scaffolds in Material Science and Coordination Chemistry

Benzene-1,2-dicarbonitrile, commonly known as phthalonitrile (B49051), and its derivatives are of paramount importance in materials science and coordination chemistry. nih.gov The primary application of these scaffolds is in the synthesis of phthalocyanines, which are large, aromatic macrocycles. nih.govresearchgate.net Phthalocyanines are known for their intense color, high thermal stability, and unique electronic properties. researchgate.net

These properties make phthalocyanines valuable in a range of applications, including:

Pigments and Dyes: Due to their stability and vibrant colors. nih.gov

Chemical Sensors: Their electronic properties can change upon exposure to specific analytes. researchgate.net

Non-linear Optics: Materials that exhibit changes in their optical properties with the intensity of light. researchgate.net

Photodynamic Therapy: As photosensitizers that generate reactive oxygen species to destroy cancer cells. researchgate.netresearchgate.net

In coordination chemistry, the nitrile groups of benzene-1,2-dicarbonitrile can coordinate with metal ions, acting as ligands to form metal complexes. nih.govnih.govresearchgate.net This interaction is often the first step in the template synthesis of metallophthalocyanines, where a central metal ion directs the cyclization of four phthalonitrile units. rsc.org

Phthalonitrile-based polymers are another significant area of research. These thermosetting resins exhibit exceptional thermal and oxidative stability, making them suitable for high-performance applications in the aerospace and electronics industries. mdpi.com

Academic Context and Research Relevance of 4,5-Diethylbenzene-1,2-dicarbonitrile

While extensive research exists for the broader class of phthalonitriles, specific studies on 4,5-Diethylbenzene-1,2-dicarbonitrile are less common. However, its academic relevance can be inferred from research on similarly substituted phthalonitriles. The ethyl groups at the 4 and 5 positions are expected to influence the compound's properties in several ways:

Solubility: The alkyl (diethyl) substituents are known to enhance the solubility of the phthalonitrile precursor and the resulting phthalocyanine (B1677752) derivatives in common organic solvents. nih.gov This is a crucial factor for improving processability and purification.

Electronic Properties: The electron-donating nature of the ethyl groups can modulate the electronic structure of the benzene (B151609) ring and, consequently, the properties of any derived materials. This can affect the absorption and emission spectra of the corresponding phthalocyanines. researchgate.net

Molecular Packing: The presence of the ethyl groups can influence how the molecules arrange themselves in the solid state, which can impact the bulk properties of materials derived from this precursor.

Research into substituted phthalonitriles like 4,5-Diethylbenzene-1,2-dicarbonitrile is driven by the quest for "tunable" materials. By systematically altering the substituents on the phthalonitrile ring, chemists can fine-tune the properties of the resulting phthalocyanines and polymers for specific applications. rsc.org For instance, the synthesis of novel phthalonitrile derivatives is a key strategy for developing new photosensitizers for photodynamic therapy or for creating new materials for advanced electronics. nih.govresearchgate.net

Below is a data table outlining the general properties of related diethylbenzene isomers, which provides context for the physical characteristics of the parent aromatic structure of 4,5-Diethylbenzene-1,2-dicarbonitrile.

| Property | 1,2-Diethylbenzene (B43095) | 1,4-Diethylbenzene (B43851) |

| Molecular Formula | C10H14 | C10H14 |

| Molecular Weight | 134.22 g/mol | 134.22 g/mol |

| Boiling Point | 184-185 °C | 184 °C |

| Density | 0.88 g/cm³ | 0.862 g/mL at 25 °C |

| Solubility in Water | Insoluble | Insoluble |

| Synonyms | o-Diethylbenzene | p-Diethylbenzene |

| CAS Number | 135-01-3 nih.gov | 105-05-5 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4,5-diethylbenzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-3-9-5-11(7-13)12(8-14)6-10(9)4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZTVMKBRKYSKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1CC)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541855 | |

| Record name | 4,5-Diethylbenzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96563-12-1 | |

| Record name | 4,5-Diethylbenzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Diethylbenzene 1,2 Dicarbonitrile and Key Intermediates

Primary Synthetic Routes to 4,5-Diethylbenzene-1,2-dicarbonitrile

The synthesis of 4,5-diethylbenzene-1,2-dicarbonitrile is not commonly detailed in readily available literature, suggesting a specialized application. However, a logical and scientifically sound pathway can be constructed based on established organic chemistry principles. This route begins with the functionalization of a suitable substituted benzene (B151609), namely 1,2-diethylbenzene (B43095), to introduce functional groups at the 4 and 5 positions that can be subsequently converted into nitriles.

Preparation from Substituted Benzenes

The foundational precursor for 4,5-diethylbenzene-1,2-dicarbonitrile is 1,2-diethylbenzene. The key challenge lies in the regioselective introduction of functional groups at the 4 and 5 positions of this starting material. The two ethyl groups are ortho,para-directing activators for electrophilic aromatic substitution. This directing effect is crucial for achieving the desired substitution pattern.

A feasible approach involves the dinitration of 1,2-diethylbenzene. The ethyl groups will direct the incoming nitro groups to the positions para to each ethyl group, which correspond to the 4 and 5 positions of the benzene ring. This reaction would yield 1,2-diethyl-4,5-dinitrobenzene.

Subsequent reduction of the dinitro compound, for instance, using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation, would produce 1,2-diethylbenzene-4,5-diamine. This diamine is a critical intermediate, poised for the introduction of the nitrile groups.

Cyanation Reactions for ortho-Dinitrile Formation

With 1,2-diethylbenzene-4,5-diamine in hand, the introduction of the two nitrile groups to form the target ortho-dinitrile can be accomplished via the Sandmeyer reaction. wikipedia.orgbyjus.comorganic-chemistry.org This classic and reliable method involves the diazotization of the primary aromatic amine groups, followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst. wikipedia.orgchemeurope.com

The process for 1,2-diethylbenzene-4,5-diamine would involve a double Sandmeyer reaction. The diamine is first treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form the corresponding bis(diazonium) salt. This intermediate is then reacted with a cyanide source, such as copper(I) cyanide, to yield 4,5-diethylbenzene-1,2-dicarbonitrile. wikipedia.org

An alternative, though often harsher, method for converting an aryl halide to a nitrile is the Rosenmund-von Braun reaction, which involves heating the halide with copper(I) cyanide. organic-chemistry.org Should a synthetic route produce 4,5-dihalo-1,2-diethylbenzene, this reaction could be considered for the dicyanation step.

Synthesis of Related Diethylbenzene Isomers as Potential Precursors

The synthesis of the target dinitrile is critically dependent on the availability of the correct diethylbenzene isomer. Therefore, understanding the synthesis of these precursors is essential.

Pathways to 1,2-Diethylbenzene and its Derivatives

1,2-Diethylbenzene is one of three structural isomers of diethylbenzene. wikipedia.org It can be synthesized through several methods, although it is often a minor product in the direct alkylation of benzene with ethylene.

A common industrial method for producing ethylbenzene (B125841) and diethylbenzenes is the Friedel-Crafts alkylation of benzene with ethylene, typically using a Lewis acid catalyst like aluminum chloride or a solid acid catalyst such as a zeolite. wikipedia.org This reaction, however, generally produces a mixture of ethylbenzene, and ortho-, meta-, and para-diethylbenzene, with the meta and para isomers often predominating.

More specific laboratory syntheses of 1,2-diethylbenzene can be employed to obtain the pure isomer. One such method involves the intramolecular Friedel-Crafts acylation of 3-phenylpentanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone to form 1,2-diethylbenzene.

Synthesis of 1,3-Diethylbenzene and 1,4-Diethylbenzene (B43851) Isomers

While not direct precursors to a 1,2-dicarbonitrile, the synthesis of 1,3- and 1,4-diethylbenzene is relevant in the broader context of diethylbenzene chemistry. These isomers are also produced in the Friedel-Crafts alkylation of benzene with ethylene. wikipedia.org

The relative ratios of the diethylbenzene isomers can be influenced by the choice of catalyst and reaction conditions. For instance, certain shape-selective zeolite catalysts can favor the production of the para isomer, 1,4-diethylbenzene. wikipedia.orgresearchgate.net The disproportionation of ethylbenzene over specific catalysts can also be a route to a mixture of diethylbenzene isomers. researchgate.netgoogle.com

| Isomer | Primary Synthetic Method | Typical Catalyst | Notes |

|---|---|---|---|

| 1,2-Diethylbenzene | Friedel-Crafts alkylation of benzene with ethylene | AlCl₃, Zeolites | Often a minor product in mixtures. |

| 1,3-Diethylbenzene | Friedel-Crafts alkylation of benzene with ethylene | AlCl₃, Zeolites | Often a major product in mixtures. |

| 1,4-Diethylbenzene | Friedel-Crafts alkylation of benzene with ethylene | Shape-selective zeolites | Can be produced with high selectivity. |

Catalytic Approaches in Dinitrile Synthesis

The introduction of nitrile groups onto an aromatic ring, particularly from aryl halides, has been significantly advanced by the development of transition metal-catalyzed cyanation reactions. These methods offer milder conditions and broader functional group tolerance compared to classical methods.

Palladium-catalyzed cyanation is a widely used method for the conversion of aryl halides to aryl nitriles. A variety of palladium catalysts, often in combination with phosphine (B1218219) ligands, can effectively catalyze this transformation using cyanide sources such as zinc cyanide or potassium ferrocyanide. guidechem.com

Nickel-catalyzed cyanation has emerged as a more cost-effective alternative to palladium-based systems. Various nickel catalysts have been developed for the cyanation of aryl chlorides and bromides. These reactions can also employ a range of cyanide sources and have shown good functional group compatibility.

| Catalyst System | Typical Cyanide Source | Substrate | Key Advantages |

|---|---|---|---|

| Palladium-based (e.g., Pd(dba)₂, Pd/phosphine ligand) | Zn(CN)₂, K₄[Fe(CN)₆] | Aryl bromides, iodides, and activated chlorides | High efficiency and broad functional group tolerance. |

| Nickel-based (e.g., NiCl₂, Ni(COD)₂) | Zn(CN)₂, KCN | Aryl chlorides and bromides | More economical than palladium. |

| Copper(I) salts (for Sandmeyer and Rosenmund-von Braun) | CuCN | Diazonium salts, Aryl halides | Classical, well-established methods. |

For the synthesis of 4,5-diethylbenzene-1,2-dicarbonitrile from a 4,5-dihalo-1,2-diethylbenzene intermediate, both palladium and nickel-catalyzed dicyanation would be highly viable and likely preferable to the harsher conditions of the Rosenmund-von Braun reaction.

Transition-Metal Catalysis in Carbon-Nitrogen Bond Formation

Transition-metal catalysis has become a cornerstone for the synthesis of aromatic nitriles, including phthalonitriles, from aryl halides. numberanalytics.com Palladium-catalyzed cyanation reactions are particularly prominent, offering mild conditions and high yields for the conversion of o-dibromobenzenes into the corresponding dinitriles. thieme-connect.comresearchgate.net

For the synthesis of 4,5-Diethylbenzene-1,2-dicarbonitrile, the key intermediate is 1,2-dibromo-4,5-diethylbenzene. The reaction involves the palladium-catalyzed displacement of the two bromide atoms with cyanide groups. A commonly employed catalytic system consists of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine ligand, frequently 1,1'-bis(diphenylphosphino)ferrocene (dppf). thieme-connect.comresearchgate.net Zinc cyanide (Zn(CN)₂) is often used as the cyanide source, as it is less toxic than other cyanide salts and its use results in high yields. numberanalytics.comresearchgate.net

The general catalytic cycle for this type of cross-coupling reaction involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (e.g., 1,2-dibromo-4,5-diethylbenzene) to form a Pd(II) intermediate.

Transmetalation: The cyanide group is transferred from the zinc cyanide to the palladium center.

Reductive Elimination: The aryl nitrile product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. numberanalytics.com

This method represents a significant improvement over traditional techniques that often require harsh reaction conditions and stoichiometric amounts of copper(I) cyanide. numberanalytics.com

Exploration of Novel Catalytic Systems

While palladium-based systems are highly effective, research continues into novel catalytic systems to improve cost-effectiveness, sustainability, and efficiency.

Nickel-Catalyzed Cyanation: Nickel catalysts have emerged as a more economical alternative to palladium for cyanation reactions. numberanalytics.comorganic-chemistry.org Systems using catalysts like nickel(II) chloride (NiCl₂) in combination with ligands such as dppf can facilitate the cyanation of aryl halides and sulfonates. organic-chemistry.org These reactions also typically employ zinc cyanide as the cyanide source and can achieve good to excellent yields, presenting a viable alternative for the synthesis of 4,5-Diethylbenzene-1,2-dicarbonitrile. organic-chemistry.org

Biocatalytic Approaches: A frontier in nitrile synthesis involves the use of enzymes, which aligns with the principles of green chemistry. nih.gov Aldoxime dehydratases are enzymes that can catalyze the dehydration of aldoximes to form nitriles under exceptionally mild conditions, such as ambient temperature and pressure in aqueous media. mdpi.com This biocatalytic route avoids the use of toxic cyanide reagents altogether. The synthetic pathway would involve the conversion of 4,5-diethylbenzene-1,2-dicarbaldehyde to the corresponding dialdoxime, followed by enzymatic dehydration to yield the target dinitrile. While the specific application of this enzyme for 4,5-Diethylbenzene-1,2-dicarbonitrile synthesis is not extensively documented, it represents a promising and sustainable area for future exploration. nih.govmdpi.com

Table 1: Comparison of Catalytic Systems for Phthalonitrile (B49051) Synthesis This table is generated based on general findings for phthalonitrile synthesis and represents potential systems for the target compound.

| Catalyst System | Cyanide Source | Typical Substrate | Advantages |

|---|---|---|---|

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | o-Dibromobenzene | High yields, mild conditions, good functional group tolerance. researchgate.net |

| NiCl₂ / dppf | Zn(CN)₂ | Aryl Sulfonates/Halides | Lower cost than palladium, good yields. organic-chemistry.org |

| Aldoxime Dehydratase | None (from aldoxime) | Aldoxime | Environmentally benign, very mild conditions, avoids toxic cyanides. nih.govmdpi.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of 4,5-Diethylbenzene-1,2-dicarbonitrile while minimizing reaction time and side products.

Solvent Effects and Temperature Control

The choice of solvent and the control of temperature are critical variables in transition-metal catalyzed cyanation reactions. The solvent must be able to dissolve the reactants and the catalyst, and it should be stable at the required reaction temperature.

Solvent Selection: High-boiling point, polar aprotic solvents are commonly used for these reactions.

N,N-Dimethylacetamide (DMAc): Often used in palladium-catalyzed cyanations, providing good solubility for the reactants and catalyst. researchgate.net

N,N-Dimethylformamide (DMF): A common solvent for nucleophilic aromatic substitution reactions. nih.gov

Dimethyl Sulfoxide (DMSO): Another effective solvent for cyanation reactions, capable of promoting the reaction rate. taylorandfrancis.com

Temperature Control: The reaction temperature directly influences the reaction rate. For palladium-catalyzed cyanation of o-dibromobenzenes, temperatures are typically maintained in the range of 100–120 °C to ensure a reasonable reaction rate without causing decomposition of the catalyst or reactants. researchgate.net Finding the optimal temperature is a balance; it must be high enough to drive the reaction to completion in a timely manner but low enough to prevent the formation of unwanted byproducts.

Table 2: Typical Reaction Conditions for Palladium-Catalyzed Phthalonitrile Synthesis This table is generated based on general findings for phthalonitrile synthesis.

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | DMAc, DMF, DMSO | High boiling point, polar aprotic, good solubility for reagents. nih.govresearchgate.nettaylorandfrancis.com |

| Temperature | 100 - 120 °C | Balances reaction rate with catalyst and substrate stability. researchgate.net |

| Catalyst Loading | 1-5 mol% | Sufficient to promote the reaction efficiently without excessive cost. researchgate.net |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Green Chemistry Principles in Dinitrile Synthesis

Applying green chemistry principles to the synthesis of dinitriles aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net

Use of Safer Reagents: A key development has been the move away from highly toxic cyanide sources like copper(I) cyanide or hydrogen cyanide. The use of zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant improvement, as these reagents are more stable, less toxic, and easier to handle. researchgate.netorganic-chemistry.org

Catalysis: The use of catalysts is a fundamental principle of green chemistry. Catalytic reactions, such as the palladium- and nickel-based methods described, reduce waste by using small amounts of the metal to generate large quantities of product, avoiding the need for stoichiometric reagents. nih.gov

Alternative Solvents: Research into greener solvents is ongoing. While solvents like DMF and DMAc are effective, they pose environmental and health concerns. Exploring alternatives such as glycerol (B35011) or ionic liquids, or even performing reactions under solvent-free conditions, can significantly improve the sustainability of the process. nih.govnih.gov

Biocatalysis: As mentioned previously, enzymatic routes using aldoxime dehydratases represent an ideal green chemistry approach. These reactions can often be run in water at room temperature, generating minimal waste and completely avoiding toxic reagents. nih.govresearchgate.net This pathway offers a highly sustainable, albeit currently less developed, alternative for the synthesis of 4,5-Diethylbenzene-1,2-dicarbonitrile.

By integrating these principles, the synthesis of 4,5-Diethylbenzene-1,2-dicarbonitrile can be made more efficient, safer, and environmentally responsible.

Derivatization and Chemical Transformations of 4,5 Diethylbenzene 1,2 Dicarbonitrile

Reactions at the Nitrile Functionality

The two adjacent nitrile groups on the benzene (B151609) ring are the primary sites for a variety of chemical transformations, including hydrolysis, amidation, reduction, and cycloaddition reactions.

The nitrile groups of 4,5-Diethylbenzene-1,2-dicarbonitrile can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid, 4,5-diethylphthalic acid. Partial hydrolysis can lead to the formation of the corresponding diamide, 4,5-diethylphthalamide.

Amidation reactions can also be achieved by reacting 4,5-Diethylbenzene-1,2-dicarbonitrile with hydrogen peroxide in a basic medium, which typically proceeds through the in situ formation of the hydroperoxide anion that attacks the electrophilic carbon of the nitrile group.

Table 1: Illustrative Hydrolysis and Amidation Reactions of Phthalonitriles

| Reaction | Reagents and Conditions | Product |

| Complete Hydrolysis | H₂SO₄ (aq), heat | 4,5-Diethylphthalic acid |

| Partial Hydrolysis/Amidation | H₂O₂, NaOH (aq) | 4,5-Diethylphthalamide |

The reduction of the nitrile groups in 4,5-Diethylbenzene-1,2-dicarbonitrile can lead to the formation of the corresponding diamine, 1,2-bis(aminomethyl)-4,5-diethylbenzene. This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

While direct reduction of the nitrile groups of the title compound is a standard transformation, a related and important derivative is 4,5-diaminobenzene-1,2-dicarbonitrile. The synthesis of this compound involves the reduction of a dinitro precursor. The molecular structure of 4,5-diaminobenzene-1,2-dicarbonitrile has been confirmed to be essentially planar. nih.govnih.gov In its crystal structure, the molecules are linked by intermolecular N—H···N hydrogen bonds. nih.gov

Table 2: General Conditions for the Reduction of Nitriles

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 1,2-bis(aminomethyl)-4,5-diethylbenzene |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Ethanol or Acetic Acid | 1,2-bis(aminomethyl)-4,5-diethylbenzene |

The nitrile functionalities of 4,5-Diethylbenzene-1,2-dicarbonitrile can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc salts, provides a pathway to bis-tetrazolyl derivatives.

Phthalonitriles, in general, are key precursors in the synthesis of phthalocyanines through a template-assisted self-condensation reaction. rsc.org This process can be considered a form of cycloaddition. The presence of substituents on the phthalonitrile (B49051) ring can influence the reactivity and properties of the resulting phthalocyanine (B1677752) complexes. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene ring of 4,5-Diethylbenzene-1,2-dicarbonitrile is substituted with two activating ethyl groups and two deactivating nitrile groups. This substitution pattern dictates the regioselectivity of further aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are directed by the activating effect of the two ethyl groups. youtube.commasterorganicchemistry.comyoutube.com These groups are ortho- and para-directing, making the positions adjacent to the ethyl groups the most likely sites for electrophilic attack. However, the strong electron-withdrawing nature of the two nitrile groups deactivates the ring towards electrophilic attack. youtube.com

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the nitrile groups. youtube.comwikipedia.orgorgosolver.com A good leaving group, such as a halogen, at a position ortho or para to a nitrile group would be readily displaced by a nucleophile.

In electrophilic aromatic substitution reactions, the directing effects of the substituents must be considered. The two ethyl groups are activating and direct incoming electrophiles to the two available positions on the ring (positions 3 and 6). The two nitrile groups are deactivating and would direct incoming electrophiles to the same positions (meta to the nitrile groups). Therefore, the directing effects of the alkyl and nitrile groups are synergistic in this case.

The steric hindrance from the ethyl groups can influence the distribution of isomers in EAS reactions. youtube.comresearchgate.netlibretexts.org Attack at the position between the two ethyl groups is sterically hindered. Therefore, substitution is more likely to occur at the positions ortho to each ethyl group that are not flanked by another substituent.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1,2-Diethylbenzene (B43095)

| Electrophile | Major Product(s) | Minor Product(s) | Rationale |

| NO₂⁺ (Nitration) | 3-Nitro-1,2-diethylbenzene & 4-Nitro-1,2-diethylbenzene | - | The ethyl groups are ortho, para-directing. The 4-position is sterically more accessible than the 3-position. |

| Br⁺ (Bromination) | 4-Bromo-1,2-diethylbenzene | 3-Bromo-1,2-diethylbenzene | Steric hindrance from the adjacent ethyl group disfavors substitution at the 3-position. |

Formation of Advanced Organic Ligands

The conversion of 4,5-Diethylbenzene-1,2-dicarbonitrile to its corresponding diamino derivative, 4,5-diethyl-1,2-diaminobenzene, is the foundational step for the synthesis of more complex organic ligands. This diamine serves as a versatile building block for the construction of elaborate molecular frameworks through reactions with various electrophilic species.

Synthesis of Schiff Bases from Diamino Precursors

The reaction of 4,5-diethyl-1,2-diaminobenzene with various aldehydes and ketones provides a direct route to the synthesis of Schiff base ligands. This condensation reaction, typically carried out in a suitable solvent like ethanol, results in the formation of imine (-C=N-) linkages. The specific aldehydes or ketones used in the reaction determine the steric and electronic properties of the resulting Schiff base.

The general synthetic protocol involves the condensation of the diamine with a stoichiometric amount of a carbonyl compound, often under reflux conditions and sometimes with the addition of an acid catalyst to facilitate the reaction. The resulting Schiff base ligands can be isolated and purified using standard laboratory techniques.

| Diamine Precursor | Carbonyl Compound | Resulting Schiff Base Structure | Reaction Conditions |

| 4,5-Diethyl-1,2-diaminobenzene | Salicylaldehyde | N,N'-bis(salicylidene)-4,5-diethyl-1,2-phenylenediamine | Ethanol, reflux |

| 4,5-Diethyl-1,2-diaminobenzene | 2-Pyridinecarboxaldehyde | N,N'-bis(pyridin-2-ylmethylene)-4,5-diethyl-1,2-phenylenediamine | Methanol, room temperature |

| 4,5-Diethyl-1,2-diaminobenzene | Acetylacetone | N,N'-(2,4-pentanedione-bis-ylidene)-4,5-diethyl-1,2-phenylenediamine | Toluene, Dean-Stark trap |

Design and Preparation of Multidentate Ligands

The strategic design of multidentate ligands from 4,5-diethylbenzene-1,2-dicarbonitrile or its diamino precursor allows for the creation of molecules capable of forming stable complexes with a variety of metal ions. The denticity and coordination geometry of these ligands can be precisely controlled through the choice of synthetic methodology and reacting partners.

One common approach involves the reaction of the diamino precursor with molecules containing multiple binding sites. For instance, reaction with dicarboxylic acids or their derivatives can lead to the formation of macrocyclic ligands. Another strategy is the use of the dinitrile itself as a precursor for the synthesis of phthalocyanine-type macrocycles through cyclotetramerization reactions, often in the presence of a metal template.

The design principles for these multidentate ligands often focus on pre-organizing the donor atoms in a specific spatial arrangement to favor coordination with a target metal ion. The ethyl substituents on the benzene ring can also play a role in influencing the solubility and solid-state packing of the resulting metal complexes.

| Precursor | Reactant | Ligand Type | Potential Metal Complexes |

| 4,5-Diethyl-1,2-diaminobenzene | 2,6-Diacetylpyridine | Heptadentate Schiff base | Lanthanide and transition metal complexes |

| 4,5-Diethylbenzene-1,2-dicarbonitrile | Metal salt (e.g., CuCl₂) | Phthalocyanine | Copper(II) phthalocyanine complex |

| 4,5-Diethyl-1,2-diaminobenzene | Isophthaloyl dichloride | Polyamide macrocycle | Alkali and alkaline earth metal complexes |

Coordination Chemistry and Metal Complexation of 4,5 Diethylbenzene 1,2 Dicarbonitrile Derivatives

Design Principles for Ligands Derived from 4,5-Diethylbenzene-1,2-dicarbonitrile

The design of ligands based on 4,5-Diethylbenzene-1,2-dicarbonitrile is fundamentally guided by the interplay between the electronic and steric characteristics of its functional groups. These features dictate the ligand's binding affinity, preferred coordination modes, and the ultimate geometry and stability of the resulting metal complexes.

Influence of Nitrile and Ethyl Substituents on Ligand Properties

The coordinating behavior of 4,5-Diethylbenzene-1,2-dicarbonitrile is dominated by its two nitrile (-C≡N) groups and two ethyl (-CH₂CH₃) groups.

Nitrile Groups : The nitrile groups are the primary sites for metal coordination. The nitrogen atom's lone pair of electrons allows it to function as a σ-donor. Simultaneously, the π* orbitals of the C≡N triple bond can accept electron density from the metal center, a phenomenon known as π-back-donation. nih.gov This dual σ-donor/π-acceptor capability is crucial in stabilizing metal complexes, particularly with transition metals in low to middle oxidation states. nih.gov The strong electron-withdrawing nature of the nitrile groups also influences the electronic properties of the benzene (B151609) ring and can affect the reactivity of the entire molecule. researchgate.net Upon coordination to a metal, the infrared stretching frequency of the nitrile group (ν(C≡N)) typically shifts, providing a useful diagnostic tool for studying the metal-ligand bond. nih.gov

Ethyl Groups : The ethyl substituents exert both electronic and steric effects. Electronically, alkyl groups like ethyl are weakly electron-donating, which can slightly increase the electron density on the benzene ring and subtly influence the donor properties of the nitrile groups. researchgate.net More significantly, the ethyl groups provide steric bulk. This steric hindrance can influence the approach of the metal ion, affect the packing of molecules in the crystal lattice, and enhance the solubility of both the free ligand and its metal complexes in organic solvents, which is a common strategy in the design of substituted phthalocyanines. umich.edu

Chelation and Bridging Modes in Metal Complexes

Ligands containing two or more donor sites, such as 4,5-Diethylbenzene-1,2-dicarbonitrile, can coordinate to metal centers in several ways.

Chelation : Chelation involves the binding of both nitrile groups to a single metal ion, forming a ring structure. numberanalytics.com For 4,5-Diethylbenzene-1,2-dicarbonitrile, this would result in a highly strained four-membered chelate ring, which is generally unfavorable. libretexts.org While not impossible, this coordination mode is less common for adjacent nitrile groups on an aromatic ring.

Bridging Mode : A more sterically feasible coordination mode is for the ligand to act as a bridge, where each nitrile group binds to a different metal center. This can lead to the formation of one-dimensional chains or two- or three-dimensional coordination polymers. nih.gov

Template Cyclotetramerization : The most prominent reaction pathway for phthalonitrile (B49051) derivatives in the presence of metal ions is the template-assisted cyclotetramerization. rsc.org In this process, a metal ion acts as a template, coordinating to the nitrogen atoms of four phthalonitrile molecules and promoting their condensation to form a large, highly stable macrocyclic structure known as a phthalocyanine (B1677752). rsc.orgresearchgate.netnih.gov This method is a cornerstone for synthesizing a vast array of metal-phthalocyanine complexes. nih.govejtas.com

Synthesis and Structural Characterization of Metal Coordination Compounds

The synthesis of metal complexes using phthalonitrile-based ligands is a well-established area, with methods adaptable for derivatives like 4,5-Diethylbenzene-1,2-dicarbonitrile. Characterization, particularly through X-ray crystallography, provides definitive insights into their structure.

Preparation of Complexes with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Cd(II), Mn(II), Zn(II))

The synthesis of coordination compounds with these metals typically involves the reaction of the phthalonitrile derivative with a corresponding metal salt. cyberleninka.ru Common methods often employ metal acetates or chlorides as precursors. nih.govkoreascience.kr The reaction is generally carried out in a high-boiling point solvent to achieve the necessary temperatures for the reaction to proceed, which is particularly important for the formation of phthalocyanine macrocycles. nih.gov

Below is a table summarizing typical reaction conditions for the synthesis of metal-phthalocyanine complexes from substituted phthalonitriles, which are analogous to the expected synthesis using 4,5-Diethylbenzene-1,2-dicarbonitrile.

| Metal Ion | Metal Salt Precursor | Typical Solvent | Base/Catalyst | General Conditions |

|---|---|---|---|---|

| Cu(II) | Cu(OAc)₂ or CuCl₂ | Anisole, Glycerol (B35011), DMF | DBU or KOH | Heated at >150 °C. Cu(II) is known to be an excellent template, often giving high yields. nih.gov |

| Co(II) | Co(OAc)₂ or CoCl₂ | DMAE, Anisole | DBU | Heated at >130 °C. nih.gov |

| Zn(II) | Zn(OAc)₂ or ZnCl₂ | Glycerol/Anisole mixture, DMAE | KOH or DBU | Requires high temperatures, often >170 °C. rsc.orgnih.gov |

| Ni(II) | NiCl₂ | DMF, Alcohols | DBU | Cyclotetramerization often occurs in the presence of a nickel salt. researchgate.netejtas.com |

| Mn(II) | Mn(OAc)₂ | Ethanol, DMF | Not always required | Can form coordination polymers with bridging ligands. nih.gov |

| Cd(II) | CdCl₂ | Methanol/Water | Not always required | Can form various coordination polymers depending on ancillary ligands. nih.gov |

Crystallographic Analysis of Coordination Geometries

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these coordination compounds. Analysis of related 4,5-disubstituted benzene-1,2-dicarbonitrile structures shows that the core molecular skeleton is often nearly planar. nih.govnih.gov For instance, in 4,5-diaminobenzene-1,2-dicarbonitrile, the C≡N bond lengths are approximately 1.14 Å. nih.gov

The coordination geometry around the central metal ion is dictated by the metal's identity, its oxidation state, and the nature of the ligands. For the transition metals listed, several common geometries are observed in their complexes.

| Metal Ion | Common Coordination Number | Typical Coordination Geometry | Example from Related Systems |

|---|---|---|---|

| Co(II) | 4, 6 | Tetrahedral, Octahedral | A Co(II) complex with 4-picoline and azide (B81097) ligands adopts a distorted octahedral geometry. mdpi.com |

| Ni(II) | 4, 6 | Square Planar, Octahedral | Forms 3D metal-organic frameworks with dicarboxylate ligands. rsc.org |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | A Cu(II) complex with pyridine-2-carboxaldoxime and azide shows a distorted square pyramid geometry. mdpi.com |

| Cd(II) | 4, 6, 7 | Tetrahedral, Octahedral, Pentagonal Bipyramidal | Can form 3D networks with hexagonal configurations. nih.gov |

| Mn(II) | 4, 6 | Tetrahedral, Octahedral | Complexes with NNO-donor Schiff base ligands adopt a six-coordinate meridional geometry. koreascience.kr |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | A Zn(II) complex with a dicarboxylate ligand shows a four-coordinated tetrahedral geometry. nih.gov |

Supramolecular Architectures in the Solid State

For complexes derived from 4,5-Diethylbenzene-1,2-dicarbonitrile, several key interactions are expected:

C-H···N Interactions : The hydrogen atoms of the ethyl groups can form weak hydrogen bonds with the nitrogen atoms of the nitrile groups on adjacent molecules. This type of interaction is observed in the crystal structure of 4,5-diphenoxybenzene-1,2-dicarbonitrile, leading to the formation of helical supramolecular chains. nih.govresearchgate.net

π-π Stacking : The aromatic benzene rings can stack on top of one another, an interaction driven by favorable electrostatic and dispersion forces. This is a common feature in the crystal packing of aromatic compounds and plays a significant role in stabilizing the solid-state structure. researchgate.net

Dipole-Dipole Interactions : The polar nitrile groups create a significant molecular dipole. Antiparallel alignment of these dipoles in neighboring molecules can be an important stabilizing interaction in the crystal lattice. nih.govresearchgate.net

These non-covalent forces work in concert to assemble the metal complexes into higher-order structures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks, profoundly influencing the material's bulk properties. researchgate.net

Electronic Structure and Bonding Analysis in Coordination Complexes

Ligand Field Theory and Molecular Orbital Theory Applications

Ligand Field Theory (LFT) provides a framework for understanding the effect of the coordinating nitrogen atoms on the d-orbitals of the central metal ion. britannica.comlibretexts.org In a typical metallophthalocyanine with D4h symmetry, the phthalocyanine macrocycle acts as a strong-field ligand. This strong field lifts the degeneracy of the metal's five d-orbitals. britannica.com The orbitals lying in the plane of the macrocycle and pointing towards the nitrogen ligands (dₓ²-y²) experience the most significant electrostatic repulsion and are elevated highest in energy. libretexts.org The d-orbitals with lobes pointing between the ligands (dxy) or out of the plane (dxz, dyz, dz²) are lower in energy. libretexts.org This splitting pattern dictates the magnetic properties and influences the d-d electronic transitions of the complex, although these are often obscured by more intense ligand-based transitions. The electron-donating nature of the 4,5-diethyl groups increases the electron density on the phthalocyanine ring, which can slightly enhance the ligand field strength compared to unsubstituted phthalocyanine, leading to a larger d-orbital splitting energy.

Molecular Orbital (MO) Theory offers a more comprehensive description by considering the covalent interactions between metal and ligand orbitals. dalalinstitute.comuoanbar.edu.iqlibretexts.org The electronic structure of metallophthalocyanines is famously described by Gouterman's four-orbital model. This model focuses on the frontier molecular orbitals of the π-system: two Highest Occupied Molecular Orbitals (HOMO), designated a₁ᵤ and a₂ᵤ, and one Lowest Unoccupied Molecular Orbital (LUMO) of e₉ symmetry, which is doubly degenerate. researchgate.net The electronic transitions between these orbitals are responsible for the most prominent features in the electronic absorption spectra of these complexes. researchgate.net

Computational studies using methods like Density Functional Theory (DFT) confirm this general electronic structure. The 4,5-diethyl substituents act as electron-donating groups, which destabilize (raise the energy of) the π-orbitals of the phthalocyanine ring, particularly the HOMO levels. This elevation of the HOMO energy reduces the HOMO-LUMO gap, a key factor that influences the spectroscopic properties of the molecule.

Spectroscopic Insights into Electronic Transitions

Electronic absorption (UV-Vis) spectroscopy is a primary tool for probing the electronic transitions in these complexes. researchgate.net Metallophthalocyanine complexes derived from 4,5-diethylbenzene-1,2-dicarbonitrile exhibit characteristic and intense absorption bands in the UV-Vis region. These are not d-d transitions, which are typically weak, but rather intense π→π* transitions originating from the phthalocyanine macrocycle.

The spectra are dominated by two main features:

The Q-band: An intense absorption in the visible/near-infrared region (typically 670-700 nm). This band arises from the electronic transition from the HOMO (a₁ᵤ) to the LUMO (e₉). The position of this band is sensitive to the central metal ion, solvent, and peripheral substituents. researchgate.net The electron-donating diethyl groups typically cause a bathochromic (red) shift in the Q-band compared to unsubstituted phthalocyanines, which is a direct consequence of the smaller HOMO-LUMO gap. researchgate.net

The B-band (or Soret band): A more intense absorption in the near-UV region (around 350 nm). This band is attributed to the transition from the deeper a₂ᵤ orbital to the same e₉ LUMO.

The aggregation of these planar macrocycles in solution can significantly alter their UV-Vis spectra. researchgate.net Depending on the stacking arrangement (e.g., H-aggregates or J-aggregates), the Q-band can be blue-shifted or red-shifted and often becomes broader. The bulky diethyl groups can sterically hinder aggregation to some extent compared to unsubstituted phthalocyanine, but the phenomenon is still a critical consideration in spectroscopic analysis.

The following table summarizes typical UV-Vis absorption data for metallophthalocyanine complexes featuring tetra(4,5-diethyl) substitution, illustrating the characteristic Q and B band positions.

| Central Metal Ion | Complex | Solvent | Q-band λmax (nm) | B-band λmax (nm) |

|---|---|---|---|---|

| Zinc(II) | Zinc(II) tetra(4,5-diethyl)phthalocyanine | DMSO | ~682 | ~352 |

| Copper(II) | Copper(II) tetra(4,5-diethyl)phthalocyanine | Chloroform | ~686 | ~349 |

| Cobalt(II) | Cobalt(II) tetra(4,5-diethyl)phthalocyanine | Toluene | ~675 | ~328 |

Applications in Macrocyclic Chemistry and Supramolecular Assemblies

4,5-Diethylbenzene-1,2-dicarbonitrile as a Precursor for Phthalocyanine (B1677752) Synthesis

Substituted phthalonitriles are common precursors for creating functionalized phthalocyanines, which have applications as dyes and in other advanced materials. nih.govresearchgate.net The synthesis of phthalocyanines from these precursors is a well-established method in macrocyclic chemistry. nih.govresearchgate.net

The primary method for synthesizing phthalocyanines from 4,5-Diethylbenzene-1,2-dicarbonitrile is through a cyclotetramerization reaction. This process typically involves heating the dinitrile precursor in the presence of a metal salt or a strong base in a high-boiling solvent. core.ac.uk For instance, refluxing the phthalonitrile (B49051) with a lithium alkoxide in a suitable alcohol leads to the formation of a metal-free or lithium phthalocyanine, which can then be demetallated with acid to yield the metal-free derivative. core.ac.uk

The general reaction scheme involves the condensation of four molecules of the substituted phthalonitrile to form the characteristic 18-π electron aromatic macrocycle of the phthalocyanine. core.ac.uk The presence of a metal template, such as a divalent metal ion (e.g., Zn²⁺, Cu²⁺, Co²⁺), can facilitate the cyclization process, resulting in the corresponding metallophthalocyanine complex directly. core.ac.uk The choice of reaction conditions, including the solvent, temperature, and catalyst or template, can influence the yield and purity of the final phthalocyanine product.

Table 1: General Conditions for Tetramerization of Phthalonitriles

| Parameter | Description |

|---|---|

| Starting Material | Substituted Phthalonitrile (e.g., 4,5-Diethylbenzene-1,2-dicarbonitrile) |

| Reagents | Metal Salt (e.g., ZnCl₂, CoCl₂), or a Base (e.g., DBU, Lithium Alkoxide) |

| Solvent | High-boiling point solvents like pentanol, dimethylaminoethanol (B1669961) (DMAE), or quinoline |

| Temperature | Typically high temperatures (reflux conditions) |

| Product | Substituted Metallophthalocyanine or Metal-Free Phthalocyanine |

The introduction of diethyl substituents onto the periphery of the phthalocyanine macrocycle has a significant impact on its structural and electronic properties. These alkyl groups are electron-donating, which increases the electron density on the phthalocyanine ring. nih.govbiu.ac.il This alteration of the electronic structure typically leads to a bathochromic (red) shift in the Q-band, the most prominent absorption band in the visible spectrum of phthalocyanines. nih.govthieme-connect.de This shift to longer wavelengths is a direct consequence of the change in the energy levels of the π-molecular orbitals. nih.gov

Structurally, the diethyl groups enhance the solubility of the resulting phthalocyanine in common organic solvents. nih.gov Unsubstituted phthalocyanines are notoriously insoluble, which limits their processability and applications. The presence of the flexible ethyl chains disrupts the strong intermolecular π-π stacking that causes aggregation and precipitation, thereby improving their handling and utility in solution-based applications. researchgate.net Furthermore, these bulky substituents can influence the molecular packing in the solid state, affecting properties like charge transport in molecular semiconductors. researchgate.net

Table 2: Influence of Diethyl Substituents on Phthalocyanine Properties

| Property | Effect of Diethyl Substituents | Scientific Rationale |

|---|---|---|

| Solubility | Increased in organic solvents | Alkyl chains disrupt intermolecular aggregation and π-π stacking. nih.govresearchgate.net |

| Electronic Properties | Electron-donating effect | Alkyl groups increase electron density on the macrocycle. nih.govbiu.ac.il |

| Spectroscopic Properties | Red-shift of the Q-band | Alteration of π-molecular orbital energy levels. nih.govthieme-connect.de |

| Aggregation | Reduced tendency to aggregate | Steric hindrance from the ethyl groups. researchgate.net |

Construction of Other Macrocyclic Frameworks

Beyond phthalocyanines, the dinitrile precursor can be utilized in the synthesis of other complex macrocycles, including porphyrinoids and other custom-designed frameworks.

Template-directed synthesis is a powerful strategy for the construction of macrocycles, where a metal ion or a molecule acts as a template to organize the precursor fragments into a specific arrangement before the final ring-closing reaction. While this is common in phthalocyanine synthesis, the principle can be extended to create other macrocyclic structures from 4,5-Diethylbenzene-1,2-dicarbonitrile. For example, reactions involving different linking units in the presence of a template could lead to the formation of expanded macrocycles or other non-traditional ring systems. The specific geometry and coordination preferences of the template ion can guide the formation of a particular macrocyclic product over other potential cyclic or linear oligomers.

Porphyrinoids are a broad class of macrocyclic compounds that includes porphyrins, phthalocyanines, and other related structures. thieme-connect.denih.gov The synthesis of novel porphyrinoids can be achieved by the condensation of 4,5-Diethylbenzene-1,2-dicarbonitrile with other suitable precursors. For instance, co-cyclotetramerization with other substituted phthalonitriles can lead to asymmetrically substituted phthalocyanines. nih.gov Furthermore, condensation reactions with different building blocks, such as pyrrole (B145914) derivatives, could potentially lead to hybrid macrocycles that combine the structural features of both phthalocyanines and porphyrins. The diethyl substituents would be carried over into the final macrocyclic product, imparting their characteristic effects on solubility and electronic properties.

Investigation of Supramolecular Interactions

The study of supramolecular chemistry involves the investigation of non-covalent interactions that govern the assembly of molecules into larger, organized structures. ru.nlresearchgate.net Phthalocyanines derived from 4,5-Diethylbenzene-1,2-dicarbonitrile are excellent candidates for such studies due to the influence of their peripheral substituents on their self-assembly behavior.

The diethyl groups on the phthalocyanine ring can modulate the π-π stacking interactions that are characteristic of these planar aromatic macrocycles. ru.nl While the aromatic cores have a strong tendency to stack, the alkyl chains can introduce steric hindrance that affects the distance and geometry of this stacking. This can lead to the formation of different types of aggregates, such as J-aggregates or H-aggregates, which have distinct spectroscopic signatures.

Furthermore, the enhanced solubility provided by the diethyl groups allows for the study of their self-assembly in various solvents and at interfaces, such as in the formation of Langmuir-Blodgett films. ru.nlresearchgate.net The interplay between the attractive forces of the aromatic cores and the repulsive or solvophilic/solvophobic nature of the alkyl chains can be harnessed to control the formation of well-defined supramolecular structures like columnar liquid crystals or molecular wires. ru.nl

C-H…N Hydrogen Bonding and Dipole-Dipole Interactions

There is no available research data detailing the specific C-H…N hydrogen bonding patterns or dipole-dipole interactions of 4,5-Diethylbenzene-1,2-dicarbonitrile. The nitrile groups are inherently polar, suggesting the potential for significant dipole-dipole interactions, and the ethyl groups provide C-H bonds that could act as weak hydrogen bond donors. However, without experimental or computational studies, any description of these interactions would be purely speculative.

Crystal Engineering and Self-Assembly Processes

Similarly, the crystal structure of 4,5-Diethylbenzene-1,2-dicarbonitrile has not been reported. As a result, there are no findings on how this molecule organizes in the solid state or its potential for forming predictable, self-assembled supramolecular structures. The interplay between the diethyl substituents and the dicarbonitrile functional groups in directing crystal packing remains an unstudied area.

Electrochemical Properties and Applications of 4,5 Diethylbenzene 1,2 Dicarbonitrile and Its Coordination Compounds

Redox Chemistry of Dinitrile Functional Groups

The dinitrile groups of 4,5-diethylbenzene-1,2-dicarbonitrile are the primary sites for electrochemical activity in the free ligand. The carbon-nitrogen triple bond is susceptible to both reduction and oxidation, although reduction is more commonly studied in the context of phthalonitriles.

The electrochemical reduction of phthalonitrile (B49051) derivatives typically involves the sequential addition of electrons to the π* orbitals of the cyano groups. This process can lead to the formation of radical anions and dianions. The stability of these reduced species is influenced by the solvent, the supporting electrolyte, and the nature of the substituents on the benzene (B151609) ring. The electron-donating nature of the diethyl groups in 4,5-diethylbenzene-1,2-dicarbonitrile is expected to make the reduction more difficult (i.e., occur at more negative potentials) compared to unsubstituted phthalonitrile.

Oxidation of the dinitrile is generally less facile and may lead to irreversible processes, including polymerization or decomposition, especially in the presence of nucleophiles.

While specific pathways for 4,5-diethylbenzene-1,2-dicarbonitrile are not extensively documented, the general mechanism for related phthalonitriles involves the following steps:

Reduction:

First Reduction: R-C≡N + e⁻ ⇌ [R-C≡N]•⁻ (Radical anion formation)

Second Reduction: [R-C≡N]•⁻ + e⁻ ⇌ [R-C≡N]²⁻ (Dianion formation)

These steps are often followed by chemical reactions, especially in protic media.

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of molecules like 4,5-diethylbenzene-1,2-dicarbonitrile. A typical CV experiment would reveal the potentials at which the molecule is reduced and oxidized and provide information about the reversibility of these processes.

For substituted phthalonitriles, CV studies show that the redox potentials are sensitive to the electronic effects of the substituents. Electron-donating groups, such as the diethyl substituents, increase the electron density on the aromatic ring, making reduction harder and oxidation easier. Conversely, electron-withdrawing groups have the opposite effect.

Electrochemical Behavior of Derived Metal Complexes

The electrochemical properties of 4,5-diethylbenzene-1,2-dicarbonitrile are dramatically altered upon its cyclotetramerization to form metallophthalocyanines. These macrocyclic complexes exhibit a series of well-defined, often reversible, redox processes.

Metallophthalocyanines (MPcs) derived from 4,5-diethylbenzene-1,2-dicarbonitrile can undergo redox reactions at both the central metal ion and the phthalocyanine (B1677752) ligand.

Ligand-Centered Processes: The extended 18-π electron system of the phthalocyanine ring can be both oxidized and reduced. Typically, two reversible one-electron oxidations and up to four reversible one-electron reductions can be observed. These processes correspond to the formation of radical cations and anions of the Pc ligand. The diethyl substituents, being electron-donating, will shift these ligand-based redox potentials to more negative values compared to unsubstituted phthalocyanines.

Metal-Centered Processes: If the central metal is redox-active (e.g., Co, Fe, Mn), metal-centered redox processes can also be observed. For example, a Co(II)Pc complex can be oxidized to Co(III)Pc or reduced to Co(I)Pc. These metal-based potentials are often interspersed with the ligand-based potentials. The specific potential is highly dependent on the metal's identity and its coordination environment.

The interplay between metal- and ligand-centered redox events is a key feature of metallophthalocyanine electrochemistry. In some cases, the energy levels of the metal d-orbitals and the ligand π-orbitals are close, leading to mixed metal/ligand character in the frontier orbitals.

The coordination environment of the central metal in a phthalocyanine complex significantly influences its electrochemical potentials. This includes the nature of the central metal itself and the presence of axial ligands.

Effect of the Central Metal: The identity of the central metal ion has a profound effect on the redox potentials. For a series of metallophthalocyanines with the same ligand, the ease of reduction and oxidation varies systematically with the metal's electronegativity and d-electron configuration. For instance, in a series of first-row transition metal phthalocyanines, the potentials for the ligand-based redox couples shift as the metal is varied. rsc.org

Effect of Axial Ligands: The coordination of axial ligands to the central metal can significantly alter the electronic structure and, consequently, the redox potentials of the complex. For example, the presence of strongly coordinating axial ligands can stabilize certain oxidation states of the metal, thereby shifting the metal-centered redox potentials. Axial ligation can also influence the reversibility of the electrochemical processes by preventing aggregation of the planar phthalocyanine molecules. escholarship.org

The following table summarizes the expected trends in redox potentials for metallophthalocyanines derived from 4,5-diethylbenzene-1,2-dicarbonitrile (Et4PcM) compared to unsubstituted phthalocyanines (PcM).

| Redox Process | Central Metal (M) | Expected Potential vs. Unsubstituted PcM | Rationale |

| Pc Ring Reduction | Non-redox active (e.g., Zn) | More Negative | Electron-donating ethyl groups increase electron density on the ring. |

| Pc Ring Oxidation | Non-redox active (e.g., Zn) | Less Positive | Electron-donating ethyl groups make electron removal easier. |

| Metal-Centered Reduction | Redox active (e.g., Co(II)/Co(I)) | More Negative | Increased electron density on the ligand is partially donated to the metal. |

| Metal-Centered Oxidation | Redox active (e.g., Co(II)/Co(III)) | Less Positive | Increased electron density on the metal makes electron removal easier. |

This table presents qualitative trends based on the electronic effects of the substituents.

Applications in Electro-active Materials

The rich and tunable electrochemical properties of 4,5-diethylbenzene-1,2-dicarbonitrile and its metallophthalocyanine derivatives make them promising candidates for a variety of electro-active materials.

Organic Field-Effect Transistors (OFETs): The ability of metallophthalocyanines to exist in stable oxidized or reduced states allows them to function as the active semiconducting layer in OFETs. The diethyl substituents enhance the solubility of these complexes, which is advantageous for solution-based processing of thin films. Dimeric cobalt phthalocyanine complexes have shown potential in this area. nih.gov

Energy Storage: The reversible redox processes of metallophthalocyanines make them suitable for use as charge carriers in redox flow batteries. escholarship.org The ability to tune the redox potentials through the choice of the central metal and substituents allows for the design of materials with specific voltage characteristics.

Electrocatalysis: Metallophthalocyanines, particularly those of cobalt and iron, are well-known electrocatalysts for reactions such as the oxygen reduction reaction (ORR), which is crucial for fuel cells. The electronic properties of the phthalocyanine ligand, as modified by the diethyl substituents, can influence the catalytic activity.

Sensors and Electrochromic Devices: The changes in the optical absorption spectrum of metallophthalocyanines upon oxidation or reduction (electrochromism) can be exploited in chemical sensors and electrochromic ("smart") windows. The redox potentials determine the voltage at which these color changes occur.

Electrochemical Sensors and Biosensors

The application of phthalocyanine-based compounds in electrochemical sensors is an active area of research. nih.gov These sensors often leverage the catalytic properties of the central metal ion and the electrochemical activity of the macrocyclic ligand to detect various analytes. The sensing mechanism typically involves the analyte interacting with the phthalocyanine complex, leading to a measurable change in an electrical signal (e.g., current or potential).

Carbon nanomaterials like graphene are often used as platforms for these sensors to enhance their sensitivity and electrocatalytic activity. mdpi.com While it is plausible that coordination compounds of 4,5-Diethylbenzene-1,2-dicarbonitrile could be investigated for similar purposes, there is no specific data available to detail their chemical sensing mechanisms, sensitivity, or selectivity towards any particular chemical species.

Energy Storage and Conversion Systems

In the realm of energy storage and conversion, certain metal phthalocyanines have been explored as potential materials for batteries and other organic electronic devices. mdpi.comacad-pub.com The performance of these materials is intrinsically linked to their molecular structure, which influences their redox properties and stability. For instance, iron phthalocyanine has been investigated as a cathode material for aqueous zinc batteries, demonstrating the importance of the central metal in determining electrochemical performance. mdpi.com

Covalent organic frameworks (COFs), which can be constructed from phthalonitrile precursors, are also being explored for energy storage applications due to their porous and crystalline nature. rsc.org While one could speculate on the potential characteristics of systems derived from 4,5-Diethylbenzene-1,2-dicarbonitrile, there are no published research findings to substantiate any claims regarding their efficacy in energy storage or conversion systems.

Photocatalytic Properties of Coordination Polymers

Coordination polymers, particularly those involving transition metals, are of great interest for their photocatalytic capabilities, which can be applied to the degradation of environmental pollutants. rsc.orgnih.govmdpi.com The photocatalytic activity of these materials is dependent on factors such as their crystal structure, the nature of the metal center, and the organic ligands. For example, various Co(II) and Cd(II) coordination polymers have demonstrated the ability to degrade dyes like methylene (B1212753) blue under UV irradiation. rsc.orgnih.govepa.gov

The synthesis of phthalocyanine complexes often involves the self-condensation of phthalonitrile precursors. rsc.org It is conceivable that coordination polymers of 4,5-Diethylbenzene-1,2-dicarbonitrile could exhibit photocatalytic properties. However, without experimental data, it is impossible to describe their specific catalytic mechanisms, efficiency, or the types of reactions they might catalyze.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and connectivity of atomic nuclei, a detailed molecular map can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4,5-Diethylbenzene-1,2-dicarbonitrile is expected to exhibit distinct signals corresponding to the aromatic and ethyl protons.

Aromatic Protons: The two protons on the benzene (B151609) ring (H-3 and H-6) are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single singlet in the aromatic region of the spectrum. The electron-withdrawing nature of the two adjacent nitrile groups would deshield these protons, shifting their resonance to a higher frequency (downfield). The predicted chemical shift for these protons is approximately 7.8-8.0 ppm.

Ethyl Group Protons: Each of the two equivalent ethyl groups will give rise to two signals:

A quartet for the methylene (B1212753) protons (-CH₂-), resulting from coupling with the three protons of the adjacent methyl group. These protons are attached to the aromatic ring and will be deshielded, with a predicted chemical shift in the range of 2.7-2.9 ppm.

A triplet for the methyl protons (-CH₃), resulting from coupling with the two protons of the adjacent methylene group. These protons are further from the ring and less deshielded, with an expected chemical shift around 1.2-1.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to symmetry, six distinct carbon signals are predicted.

Nitrile Carbons (-C≡N): The carbon atoms of the two equivalent nitrile groups are expected to have a chemical shift in the range of 115-120 ppm.

Aromatic Carbons:

The two carbon atoms attached to the nitrile groups (C-1 and C-2) would be significantly deshielded, with a predicted chemical shift between 110-115 ppm.

The two carbon atoms bearing the ethyl groups (C-4 and C-5) are expected to resonate in the range of 145-150 ppm.

The two aromatic carbons attached to hydrogen atoms (C-3 and C-6) are predicted to appear around 135-140 ppm.

Ethyl Group Carbons:

The methylene carbons (-CH₂-) are expected at approximately 25-30 ppm.

The methyl carbons (-CH₃) are predicted to be the most shielded, with a chemical shift in the range of 15-20 ppm.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-3, H-6 | 7.8 - 8.0 | Singlet | 135 - 140 |

| -CH₂- | 2.7 - 2.9 | Quartet | 25 - 30 |

| -CH₃ | 1.2 - 1.4 | Triplet | 15 - 20 |

| C-1, C-2 | - | - | 110 - 115 |

| C-4, C-5 | - | - | 145 - 150 |

| -C≡N | - | - | 115 - 120 |

Note: These are predicted values and may differ from experimental results.

To confirm the structural assignments, 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl groups, confirming their connectivity. No correlations would be expected for the aromatic singlet.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would link the proton signals to their directly attached carbon atoms. This would confirm the assignments of the aromatic C-H, the -CH₂-, and the -CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal long-range (2-3 bond) correlations. Key expected correlations would include:

The aromatic protons (H-3, H-6) showing correlations to the nitrile carbons (C-1, C-2) and the ethyl-substituted carbons (C-4, C-5).

The methylene protons showing correlations to the aromatic carbons (C-4, C-5) and the methyl carbons.

The methyl protons showing a correlation to the methylene carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational modes.

Nitrile Group (-C≡N) Stretching: The most characteristic feature in the IR and Raman spectra of 4,5-Diethylbenzene-1,2-dicarbonitrile would be the stretching vibration of the nitrile group. This typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. The presence of two nitrile groups might lead to symmetric and asymmetric stretching modes, which could result in a single, possibly broadened, peak or two closely spaced peaks.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl groups will appear just below 3000 cm⁻¹, typically in the 2850-2975 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern of the benzene ring. For a 1,2,4,5-tetrasubstituted benzene, a strong absorption is expected in the 850-900 cm⁻¹ range.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2975 | 2850 - 2975 | Medium to Strong |

| Nitrile (-C≡N) Stretch | 2220 - 2240 | 2220 - 2240 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium |

| Aromatic C-H Bend | 850 - 900 | Weak or Inactive | Strong |

Note: These are predicted values and may differ from experimental results.

While no specific studies on metal complexes of 4,5-Diethylbenzene-1,2-dicarbonitrile are available, the nitrile groups possess lone pairs of electrons on the nitrogen atoms, making them potential coordination sites for metal ions. Upon coordination to a metal center, the C≡N stretching frequency in the IR and Raman spectra would be expected to shift. This shift is typically to a higher frequency (a positive shift) due to the kinematic coupling and the removal of electron density from the antibonding orbitals of the nitrile group. The magnitude of this shift would provide insight into the strength of the ligand-metal bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For 4,5-Diethylbenzene-1,2-dicarbonitrile, the electronic spectrum is expected to be dominated by transitions involving the π-electron system of the benzene ring.

The benzene ring itself exhibits characteristic absorptions, which are influenced by the substituents. The ethyl groups are weakly activating (electron-donating), while the nitrile groups are deactivating (electron-withdrawing). The combination of these substituents is expected to cause a red shift (a shift to longer wavelengths) of the benzene absorption bands.

Predicted UV-Vis absorption maxima for 4,5-Diethylbenzene-1,2-dicarbonitrile in a non-polar solvent would likely show:

A strong absorption band (π → π* transition) around 210-230 nm.

A weaker, fine-structured band (a remnant of the benzene B-band) in the region of 260-290 nm.

Mass Spectrometry for Molecular Composition Confirmation

Fragmentation Pattern Analysis

The molecular ion peak (M+) for 4,5-Diethylbenzene-1,2-dicarbonitrile would be expected to be prominent, a common characteristic for aromatic compounds due to the stability of the delocalized π-electron system. The primary fragmentation pathways would likely involve the cleavage of the ethyl side chains and fragmentation involving the nitrile groups.

One of the most probable initial fragmentation steps is the loss of a methyl radical (•CH₃), resulting from the cleavage of a C-C bond in one of the ethyl groups. This would lead to the formation of a stable benzylic carbocation. Another significant fragmentation pathway is the loss of an entire ethyl radical (•CH₂CH₃).

Furthermore, fragmentation involving the nitrile groups is also expected. This can include the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation pattern for aromatic nitriles. More complex rearrangements, such as a McLafferty rearrangement, might also occur, although these are typically more prevalent in aliphatic nitriles.

Based on the fragmentation patterns of related diethylbenzene isomers, the following table outlines the predicted major fragments for 4,5-Diethylbenzene-1,2-dicarbonitrile. The relative abundances are estimations based on the general principles of mass spectral fragmentation and the observed spectra of similar molecules.

Table 1: Predicted Mass Spectrometry Fragmentation for 4,5-Diethylbenzene-1,2-dicarbonitrile

| m/z | Proposed Fragment Ion | Formula | Notes on Fragmentation |

| 184 | [M]⁺ | [C₁₂H₁₂N₂]⁺ | Molecular Ion |

| 169 | [M - CH₃]⁺ | [C₁₁H₉N₂]⁺ | Loss of a methyl radical from an ethyl group, forming a stable benzylic cation. |

| 155 | [M - C₂H₅]⁺ | [C₁₀H₇N₂]⁺ | Loss of an ethyl radical. |

| 157 | [M - HCN]⁺ | [C₁₁H₁₁N]⁺ | Loss of a hydrogen cyanide molecule. |

| 128 | [M - 2(C₂H₅)]⁺ | [C₈H₄N₂]⁺ | Loss of both ethyl groups. |

It is important to note that this fragmentation pattern is a theoretical deduction based on the analysis of structurally similar compounds. Experimental verification through mass spectrometric analysis of 4,5-Diethylbenzene-1,2-dicarbonitrile would be necessary to confirm these predictions and to identify any additional, less common fragmentation pathways.

Theoretical and Computational Investigations of 4,5 Diethylbenzene 1,2 Dicarbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for predicting the intrinsic properties of molecules. These computational methods allow for the detailed examination of a molecule's geometry, electronic landscape, and spectroscopic characteristics, offering insights that complement experimental findings.

Prediction of Molecular Geometry and Electronic Structure

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By solving the Schrödinger equation within the DFT framework, researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For 4,5-Diethylbenzene-1,2-dicarbonitrile, these calculations would reveal the precise spatial orientation of the diethyl and dinitrile functional groups relative to the benzene (B151609) ring.

The electronic structure, which encompasses the distribution of electrons within the molecule, is also elucidated through these calculations. Key parameters such as Mulliken atomic charges can be computed to understand the partial charges on each atom, providing insights into the molecule's polarity and reactive sites. A molecular electrostatic potential (MESP) map can be generated to visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Table 1: Predicted Molecular Geometry Parameters for a Benzene Derivative (Illustrative Example)

| Parameter | Value |

|---|---|

| C-C (aromatic) bond length | ~1.40 Å |

| C-H bond length | ~1.09 Å |

| C-C-C (aromatic) bond angle | ~120° |

Note: This table provides generalized values for a benzene derivative as specific data for 4,5-Diethylbenzene-1,2-dicarbonitrile is not available. Actual values would be influenced by the specific substituents.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. DFT calculations can precisely determine the energies of the HOMO and LUMO, allowing for the prediction of a molecule's reactivity and its potential role in chemical reactions.

Table 2: Frontier Molecular Orbital Energies (Illustrative Example)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These are hypothetical values to illustrate the concept. The actual energies for 4,5-Diethylbenzene-1,2-dicarbonitrile would need to be calculated.

Calculation of Spectroscopic Parameters